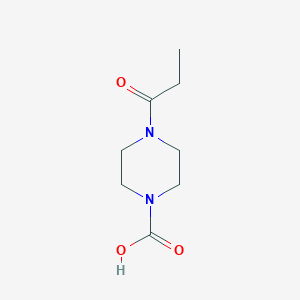
4-Propanoylpiperazine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propanoylpiperazine-1-carboxylic acid is a compound that belongs to the class of piperazine derivatives Piperazine is a six-membered heterocycle containing two nitrogen atoms at opposite positions in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propanoylpiperazine-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of piperazine with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 4-Propanoylpiperazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-Propanoylpiperazine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Propanoylpiperazine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Piperazine: A parent compound with a similar structure but lacking the propanoyl and carboxylic acid groups.
N-Phenylpiperazine: A derivative with a phenyl group attached to the nitrogen atom.
1,4-Diazepane: A seven-membered ring analog with similar properties.
Uniqueness: 4-Propanoylpiperazine-1-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a piperazine ring with propanoyl and carboxylic acid groups makes it a versatile compound for various applications.
Properties
CAS No. |
872829-46-4 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-propanoylpiperazine-1-carboxylic acid |
InChI |
InChI=1S/C8H14N2O3/c1-2-7(11)9-3-5-10(6-4-9)8(12)13/h2-6H2,1H3,(H,12,13) |
InChI Key |
DVKIKORAOSMAAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



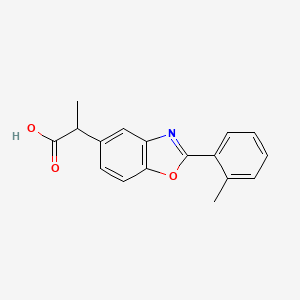
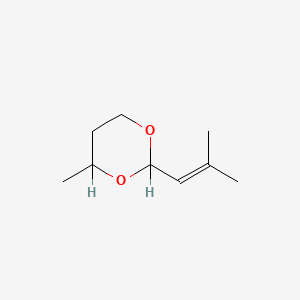
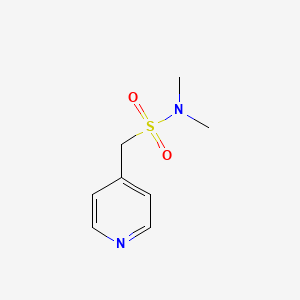

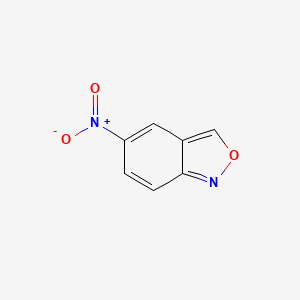


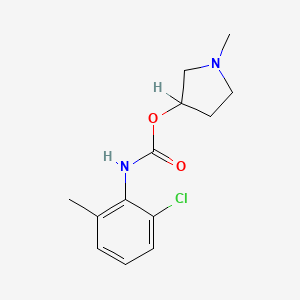
![6H-[1,3]oxazolo[3,4-a]pyrimidine](/img/structure/B13955017.png)
![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
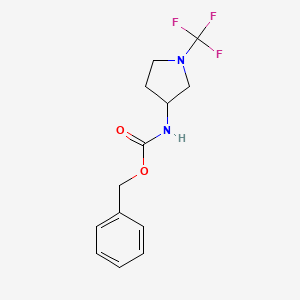
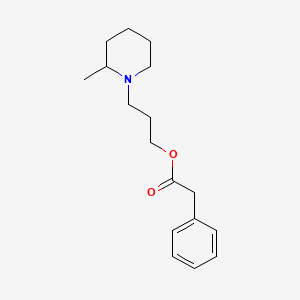
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)
